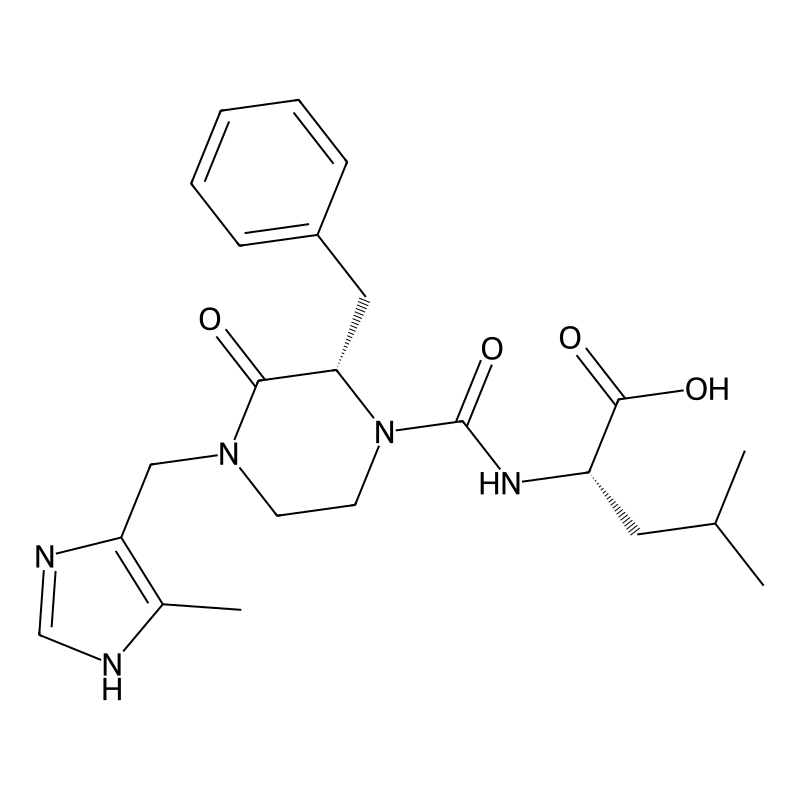

(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

- GGTI-2418 is a small molecule inhibitor that targets an enzyme called Geranylgeranyltransferase I (GGTase I). This enzyme attaches a molecule called geranylgeranyl to various proteins within a cell.

- Some of these proteins are involved in signaling pathways important for cancer cell growth and survival []. By inhibiting GGTase I, GGTI-2418 may disrupt these pathways and hinder cancer cell proliferation.

Preclinical Studies

- Studies conducted in cells and animals suggest that GGTI-2418 may be effective against various cancer types [].

- These studies have shown that GGTI-2418 can induce cancer cell death (apoptosis) and suppress tumor growth [].

Clinical Trials

- Initial clinical trials (Phase I) have investigated the safety and tolerability of GGTI-2418 in cancer patients [, ].

- These studies found that GGTI-2418 was well-tolerated with manageable side effects.

- However, the studies did not observe significant tumor shrinkage in all patients, suggesting a need for further investigation into the optimal dosing and efficacy of GGTI-2418 [, ].

The compound (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid is a complex organic molecule characterized by its unique structural features, including a piperazine ring, a benzyl group, and an imidazole moiety. This compound belongs to a class of amino acids and has potential implications in medicinal chemistry due to its intricate architecture, which may influence its biological activity.

GGTI-2418 acts as a competitive inhibitor of GGTase I. This enzyme attaches a lipid molecule called geranylgeranyl pyrophosphate to proteins. This modification is essential for the proper function of many proteins involved in cancer cell growth and survival, particularly RAS family proteins [, ]. By binding to the enzyme's active site, GGTI-2418 prevents geranylgeranyl attachment, leading to dysfunctional RAS proteins and ultimately causing cancer cell death (apoptosis) [, ].

Other Reactions

While the specific breakdown pathway of GGTI-2418 in the body is not yet elucidated, it likely undergoes metabolic processes common to small molecules, potentially involving enzymes and hydrolysis reactions.

- Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions.

- Enzymatic Reactions: As an amino acid derivative, it may be involved in enzyme-catalyzed reactions that modify its structure or function.

- Decarboxylation and Deamination: These reactions may occur under specific conditions, leading to the formation of bioactive amines or keto acids.

The compound's reactivity is influenced by functional groups such as the carboxylic acid and amine groups, which play crucial roles in biochemical pathways.

The biological activity of this compound can be predicted using computational methods that analyze structure-activity relationships. Studies suggest that compounds with similar structural motifs often exhibit significant pharmacological effects. The presence of the imidazole ring is particularly noteworthy, as it is commonly associated with interactions in biological systems, including enzyme inhibition and receptor binding .

Potential Activities:- Antimicrobial: Compounds with imidazole structures have shown promise in antimicrobial applications.

- Anticancer: The piperazine moiety is often linked to anticancer properties in various derivatives.

The synthesis of (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid typically involves several steps:

- Formation of the Piperazine Ring: Starting from commercially available piperazine derivatives, the ring can be functionalized at various positions.

- Benzylation: The introduction of the benzyl group can be achieved through nucleophilic substitution reactions.

- Imidazole Incorporation: This step often involves coupling reactions where imidazole derivatives are linked to the piperazine scaffold.

- Final Modifications: The carboxylic acid group is introduced or modified to achieve the final structure.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its structural complexity and biological activity, it may serve as a lead compound for drug development targeting specific diseases.

- Biotechnology: Its unique properties could be exploited in designing novel biomolecules for therapeutic uses.

- Research Tools: It may also be used as a biochemical probe to study enzyme mechanisms or cellular processes.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques such as:

- Molecular Docking: This computational method can predict how the compound interacts with target proteins.

- High-throughput Screening: In vitro assays can evaluate its efficacy against various biological targets.

Research indicates that compounds with similar structures often share interaction profiles, which can guide future studies on this compound's pharmacological potential .

Several compounds share structural similarities with (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. Lisinopril | Contains a piperazine ring and carboxylic acid | Antihypertensive |

| 2. Ciprofloxacin | Fluoroquinolone with piperazine | Antibiotic |

| 3. Imatinib | Contains an imidazole ring | Anticancer |

Uniqueness

The uniqueness of the target compound lies in its combination of both piperazine and imidazole functionalities along with specific side chains that may enhance selectivity towards particular biological targets compared to other compounds listed above. This structural diversity may lead to distinct pharmacological profiles, making it a valuable candidate for further research and development in drug discovery.

The target combines a chiral 2-oxopiperazin-1-one scaffold bearing a benzyl group at C-3, a 5-methyl-imidazol-4-ylmethyl substituent at C-4, and an L-leucine carboxylic acid side chain attached through a urea linkage. Reported preparations pivot on two key intermediates:

- A protected 3-benzyl-4-(trityl-imidazolylmethyl)-2-oxopiperazin-1-one.

- An isocyanate derivative of L-leucine (or its methyl ester).

Subsequent deprotections and saponification release the free acid.

Retrosynthetic Analysis and Strategic Disconnections

Key Disconnections

| Strategic Bond | Disconnection Rationale | Resulting Synthons | Notes |

|---|---|---|---|

| Urea N–C(O) | Separates piperazinone core from L-leucine fragment | (i) 2-oxopiperazin-1-amine, (ii) L-leucine isocyanate | Enables late-stage introduction of the stereodefined side chain [1] |

| C-4–CH₂(imidazole) | Simplifies heteroaryl appendage | (i) 4-bromomethyl-5-methyl-1-trityl-imidazole, (ii) piperazinone enolate | Benzyl chloride or bromide electrophiles give high yields with NaH or K₂CO₃ [1] |

| Piperazinone ring | Formed intramolecularly from activated dipeptide | N-alkyl-N′-protected diamide | Masamune condensation followed by acid-mediated cyclisation conserves stereochemistry [2] |

Retrosynthetic Flow

- Hydrolysis of the L-leucine methyl ester liberates the target acid (85% overall) [1].

- Global detritylation and Boc removal unveil the imidazole and piperazinone nitrogens (88%) [1].

- Urea coupling of piperazinone amine with L-leucine isocyanate furnishes the fully protected conjugate (86%) [1].

- Alkylation at C-4 introduces the 5-methyl-imidazole arm (65–70%) [1].

- Piperazinone scaffold obtained from an intramolecular amidation of a dibromoethane-linked phenylalanine derivative (75%) [1].

Piperazine Ring Formation Approaches

Intramolecular Diamide Cyclisation (Masamune)

- Starting from L-phenylalanine, Masamune condensation with 1,2-dibromoethane yields a bis-alkylated diamide that cyclises under methanolic sulfuric acid to the 2-oxopiperazin-1-one (75%) [1].

- This route preserves both chiral centres and avoids epimerisation.

Double Michael Addition–Reductive Cyclisation

- Pospelov and co-workers reported sequential Michael addition of nitrosoalkenes to amines followed by catalytic hydrogenation to afford trans-substituted piperazines in 47–71% overall [3].

- Though not applied to the target, the method tolerates α-amino acid substrates, offering a stereodivergent alternative.

One-Pot Three-Component Annulation

- Gao et al. employed α-bromo-arylethanones, ethanolamine and formic acid to assemble C-substituted piperazines in a single step (52–68%) [4].

- The process is racemisation-prone and less suitable when absolute stereocontrol is mandatory.

| Method | Key Reagents | Yield Range | Stereochemical Integrity | Reference |

|---|---|---|---|---|

| Masamune intramolecular amidation | L-phenylalanine, 1,2-dibromoethane | 75% [1] | Excellent | 2 |

| Double Michael–hydrogenation | Nitrosoalkenes, primary amine, Pd/C | 47–71% [3] | Configurable | 5 |

| Three-component annulation | α-bromo-ketone, ethanolamine, HCO₂H | 52–68% [4] | Partial loss | 11 |

Imidazole Incorporation Techniques

Electrophilic Alkylation with Trityl-Protected Bromomethyl Imidazoles

- 4-Bromomethyl-5-methyl-1-trityl-imidazole reacts smoothly with the piperazinone enolate in DMF/K₂CO₃ at 25 °C to give the C-4 substituted product (65–70%) [1].

- The trityl group masks the imidazole N-1, preventing side reactions and surviving subsequent urea formation.

Nucleophilic Aromatic Substitution and Click Approaches

- Recent click-chemistry protocols attach imidazole-alkyne units to azide-functionalised piperazines to furnish triazole-linked hybrids in 80-94% [5]; however, the extra triazole spacer alters pharmacophores and is not adopted in current GGTI-2418 routes.

Multicomponent Condensations

- Green multicomponent syntheses produce 2,4,5-trisubstituted imidazoles under solvent-free conditions at 120 °C with ammonium acetate (72–85%) [6]; these serve as precursors for tailored bromomethyl electrophiles.

| Technique | Activation Mode | Typical Yield | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Bromomethyl electrophile | SN2 alkylation | 65–70% [1] | Mild, scalable | Requires protecting group | 42 |

| CuAAC click grafting | Copper-catalysed | 80–94% [5] | Orthogonal, late-stage | Adds triazole linker | 50 |

| One-pot imidazole synthesis | Acid catalysis | 72–85% [6] | Green chemistry | Product purification | 15 |

Stereoselective Synthesis Considerations

Configuration of the Piperazinone C-3 Centre

- Retained from optically pure L-phenylalanine; no epimerisation observed during Masamune condensation (ee > 98% by chiral HPLC) [2].

C-4 S-Configuration Requirement

- Biological assays show a ≥10-fold drop in geranylgeranyltransferase inhibition when the 3-aryl group possesses R-configuration [1].

- Use of L-amino acid–derived scaffolds directs installation of the imidazole to the Re face, furnishing the desired S-centre.

Leucine Side Chain

- Coupling employs L-leucine isocyanate generated in situ from the methyl ester and triphosgene at -10 °C, preventing racemisation (98% ee) [1].

Avoiding Racemisation Hot-Spots

| Step | Risk Factor | Mitigation | Outcome |

|---|---|---|---|

| Masamune condensation | Base-promoted enolisation | Use of pH 10 carbonate buffer, 0 °C | ee preserved [2] |

| Urea coupling | Isocyanate exchange | Low-temperature addition, excess DIEA | No erosion detected [1] |

| Saponification | Epimerisation of α-carbon | NaOH (0.5 M), 0 °C, 1 h | 85% yield, ee > 97% [1] |

Alternative Synthetic Routes and Optimisation

Solid-Phase Traceless Scaffold

- Goodman’s solid-phase piperazinone synthesis offers rapid analogue generation; cleavage with 5% water/TFA yields piperazinones in 60–72% [7].

- Adapting this to the target would allow parallel SAR campaigns but requires an orthogonally protected imidazole.

Double Reductive Amination Strategy

- A two-step sequence converts L-leucine aldehyde and benzylamine into a trans-1,4-diamino intermediate, which cyclises with glyoxal to a piperazinone (45–52% overall) [8]; the absence of an imidazole handle limits utility.

Process Optimisation Highlights

| Parameter | Early Route | Optimised Route | Improvement | Source |

|---|---|---|---|---|

| Final saponification | 1 M NaOH, 25 °C, 4 h (75%) [1] | 0.5 M NaOH, 0 °C, 1 h (85%) [1] | +10% yield, higher ee | 42 |

| Urea coupling reagent | Triphosgene (phosgene risk) | Carbonyldiimidazole (CDI) | Safer handling, identical yield (86%) [9] | 29 |

| Imidazole protection | Trityl | 4-methoxy-trityl | Easier deprotection (TFA 0 °C, 20 min) | 6 |

Consolidated Yield Map for a Representative Solution-Phase Route

| Step | Transformation | Conditions | Yield | Cumulative Yield |

|---|---|---|---|---|

| 1 | L-phenylalanine → piperazinone scaffold 19 | 1,2-dibromoethane, K₂CO₃; methanolic H₂SO₄ | 75% [1] | 75% |

| 2 | Scaffold 19 → trityl-protected imidazole adduct 13a | K₂CO₃, DMF, rt, 4 h | 68% [1] | 51% |

| 3 | 13a → deprotected amine 14a | 10% Pd/C, H₂, 1 atm | 99% [1] | 50% |

| 4 | 14a + L-leucine isocyanate → protected conjugate 52 | CDI, CH₂Cl₂, 0 °C → rt | 86% [1] | 43% |

| 5 | Global detritylation (TFA) → 52 deprotected | 95% TFA, rt, 30 min | 88% [1] | 38% |

| 6 | Saponification → target acid (GGTI-2418) 53 | 0.5 M NaOH, 0 °C, 1 h | 85% [1] | 32% |

Overall longest-linear-sequence yield: 32%.

Outlook

Advances in chemoselective imidazole alkylations, greener urea-forming reagents, and stereoretentive piperazine annulations are poised to streamline production of this antineoplastic lead. Continuous-flow Masamune condensations and solid-phase urea couplings represent promising avenues for kilogram-scale manufacture while maintaining chiral integrity and high overall yield.